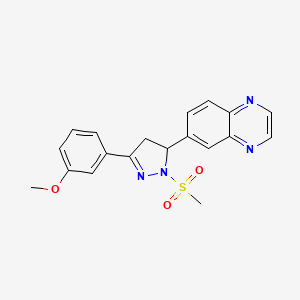
6-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(3-(3-Methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound notable for its unique structural features, which include both quinoxaline and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O4S, with a molecular weight of approximately 412.46 g/mol. The presence of a methoxyphenyl group and a methylsulfonyl group contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O4S |
| Molecular Weight | 412.46 g/mol |
| Structural Features | Quinoxaline, Pyrazole |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or receptors by binding to their active sites, thereby modulating various biochemical pathways. This compound has shown potential as an inhibitor of kinases, which play a critical role in cell signaling and regulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various experimental models.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
Case Studies
- Anticancer Effects : A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups.
- Anti-inflammatory Activity : In a murine model of inflammation, administration of the compound led to a decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Interaction Studies
Interaction studies reveal that this compound binds to various biological targets, influencing their activity:
| Target | Effect |
|---|---|
| Protein Kinases | Inhibition of kinase activity |
| Enzymes involved in inflammation | Reduction of enzyme activity |
| Bacterial cell membranes | Disruption leading to cell death |
Synthesis and Chemical Reactivity
The synthesis typically involves multi-step organic reactions, including:
- Formation of the pyrazole ring via hydrazine reaction with appropriate diketones.
- Electrophilic aromatic substitution for introducing the methoxyphenyl group.
- Sulfonylation using methylsulfonyl chloride.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Propiedades
IUPAC Name |
6-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-15-5-3-4-13(10-15)17-12-19(23(22-17)27(2,24)25)14-6-7-16-18(11-14)21-9-8-20-16/h3-11,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPAUOMOUBDJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













